![molecular formula C19H22N2O3S B2867213 2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-33-8](/img/structure/B2867213.png)
2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another example is the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, which involved three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis
While specific molecular structure analysis for the compound was not found, similar compounds have been studied. For instance, the compound “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” was synthesized using three successive direct lithiations and a bromination reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Scientific Research Applications
Cell Adhesion Inhibition
Compounds similar to 2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been found to inhibit the adherence of neutrophils to activated endothelial cells. This effect is achieved by inhibiting the upregulation of adhesion molecules like E-selectin and ICAM-1 on endothelial cells, which is essential in inflammatory processes. An example of such a compound is PD 144795, which shows oral activity in inflammation models (Boschelli et al., 1995).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from benzo[b]thiophene, similar to the compound , have shown significant potential as anti-inflammatory and analgesic agents. These compounds, which include N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide and others, have been found to exhibit high inhibitory activity on COX-2, an enzyme involved in inflammation and pain, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Antimicrobial and Antioxidant Properties
Certain synthesized compounds related to 2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have displayed excellent antimicrobial and antioxidant activities. For example, Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates show significant antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).
Anticancer Activity
The structural analogs of 2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been investigated for their potential in treating cancer. For instance, Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives have shown potent anticancer activity against the colon HCT-116 human cancer cell line, indicating their potential for further exploration in cancer therapy (Abdel-Motaal, Alanzy & Asem, 2020).
Antimycobacterial Activity
Molecular modifications of compounds similar to 2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have led to the development of derivatives with significant antimycobacterial activity. These compounds have been effective against Mycobacterium tuberculosis, with some derivatives showing more potency than standard antimycobacterial drugs (Nallangi et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
It has been found that some thiophene derivatives can inhibit mitochondrial complex i, leading to potent antitumor activity .
Result of Action
Some thiophene derivatives have been found to show potent antitumor activity through the inhibition of mitochondrial complex i .
properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-24-13-7-5-12(6-8-13)18(23)21-19-16(17(20)22)14-10-11(2)4-9-15(14)25-19/h5-8,11H,3-4,9-10H2,1-2H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQJYVXHVJGLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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